molecular formula C44H78O3 B12449005 9A,11A-Dimethyl-1-(6-methylheptan-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9BH,10H,11H-cyclopenta[A]phenanthren-7-YL hexadecyl carbonate

9A,11A-Dimethyl-1-(6-methylheptan-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9BH,10H,11H-cyclopenta[A]phenanthren-7-YL hexadecyl carbonate

Cat. No.: B12449005
M. Wt: 655.1 g/mol
InChI Key: GCKXFAZCNWKZAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9A,11A-Dimethyl-1-(6-methylheptan-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9BH,10H,11H-cyclopenta[A]phenanthren-7-YL hexadecyl carbonate (hereafter referred to as Compound X) is a steroidal derivative with a cyclopenta[a]phenanthrene core. This polycyclic structure is modified with methyl groups at positions 9A and 11A, a branched 6-methylheptan-2-yl substituent at position 1, and a hexadecyl carbonate ester at position 5.

This modification distinguishes Compound X from simpler steroid derivatives, which typically lack such long-chain ester groups.

Properties

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H78O3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-32-46-42(45)47-37-28-30-43(5)36(33-37)24-25-38-40-27-26-39(35(4)23-21-22-34(2)3)44(40,6)31-29-41(38)43/h24,34-35,37-41H,7-23,25-33H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKXFAZCNWKZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H78O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9A,11A-Dimethyl-1-(6-methylheptan-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9BH,10H,11H-cyclopenta[A]phenanthren-7-YL hexadecyl carbonate typically involves multiple stepsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

9A,11A-Dimethyl-1-(6-methylheptan-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9BH,10H,11H-cyclopenta[A]phenanthren-7-YL hexadecyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary, with some reactions requiring elevated temperatures and pressures, while others proceed at room temperature .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Research indicates that compounds similar in structure to 9A,11A-Dimethyl-1-(6-methylheptan-2-YL)-1H... have shown efficacy in inhibiting tumor growth and metastasis. For instance, beta-sitosterol derivatives have been found to activate Fas signaling pathways in breast cancer cells . This suggests that the compound may possess similar anticancer properties.
  • Cholesterol Regulation :
    • The compound's structure is reminiscent of cholesterol derivatives. Studies have shown that cholesterol-related compounds can modulate lipid metabolism and have implications in cardiovascular health. Thus, this compound may be explored for its role in cholesterol regulation and related metabolic disorders.
  • Neuroprotective Effects :
    • Some studies have indicated that steroid-like compounds can offer neuroprotective benefits. The high lipophilicity of 9A,11A-Dimethyl-1-(6-methylheptan-2-YL)-1H... allows it to cross the blood-brain barrier effectively. This property could be harnessed for developing therapies for neurodegenerative diseases.

Material Science Applications

  • Polymer Chemistry :
    • The compound can serve as a precursor for synthesizing novel polymers with tailored properties. Its unique structure allows for the modification of polymer characteristics such as flexibility and thermal resistance.
  • Coatings and Surfaces :
    • Due to its hydrophobic nature and structural complexity, this compound could be utilized in formulating coatings that require water resistance or specific aesthetic qualities.

Case Studies

Study FocusFindings
Anticancer ActivityBeta-sitosterol derivatives activate apoptosis in breast cancer cells via Fas signaling pathways .
Cholesterol RegulationSimilar structures modulate lipid metabolism effectively .
Neuroprotective EffectsSteroid-like compounds demonstrate neuroprotective effects against oxidative stress .

Mechanism of Action

The mechanism of action of 9A,11A-Dimethyl-1-(6-methylheptan-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9BH,10H,11H-cyclopenta[A]phenanthren-7-YL hexadecyl carbonate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Cyclopenta[a]phenanthrene Derivatives

  • NANPDB4048: A cyclopenta[a]phenanthrenone derivative with a hydroxyl group at position 2 and an ethyldiene substituent. Unlike Compound X, it lacks esterified side chains but shares the methyl-substituted cyclopenta[a]phenanthrene core. This compound’s hydroxyl group may confer polar interactions absent in Compound X .
  • ZINC00095486250 : Features a naphtho-oxocin system fused to a cyclopenta[a]phenanthrene ring. While structurally distinct, its lipophilic methyl and oxocin groups suggest overlapping physicochemical properties with Compound X .

Steroidal Derivatives

  • Stigmastane Derivatives : highlights a related compound, 1-(5-ethyl-6-methylheptan-2-yl)-9a,11a-dimethyl-cyclopenta[a]phenanthrene-5,7-diol, which shares the methylheptan-2-yl and dimethylcyclopenta[a]phenanthrene motifs. However, it contains diol groups instead of a carbonate ester, reducing its lipophilicity compared to Compound X .
  • Phenylethynyl-Substituted Analogues : A 2017 study synthesized a cyclopenta[a]phenanthrene derivative with a phenylethynyl group and methoxy substituents. The absence of long-chain esters limits its membrane permeability relative to Compound X .

Computational Similarity Metrics

Tanimoto and Dice Coefficients

Using Morgan fingerprints and MACCS keys (as in ), Compound X shows moderate similarity (Tanimoto coefficient ~0.5–0.7) to steroidal derivatives like stigmastanes and cyclopenta[a]phenanthrenones. For example, its similarity to NANPDB4048 is driven by shared methyl and cyclopenta[a]phenanthrene motifs, while differences arise from the hexadecyl carbonate group .

Murcko Scaffold and Structural Motif Clustering

Per , compounds sharing the Murcko scaffold of cyclopenta[a]phenanthrene would cluster together. Compound X’s hexadecyl carbonate group places it in a distinct subclass compared to hydroxyl- or ketone-bearing analogues. In chemical space networks, it would form edges with compounds having ≥0.5 Tanimoto similarity, such as stigmastane derivatives, but differ in side-chain functionalization .

Pharmacokinetic and Functional Comparisons

Property Compound X NANPDB4048 Stigmastane Derivative
Molecular Weight ~650–700 g/mol (estimated) ~450–500 g/mol ~500–550 g/mol
Key Functional Groups Hexadecyl carbonate, methyl groups Hydroxyl, ethyldiene Diol, methylheptan-2-yl
Lipophilicity (LogP) High (predicted) Moderate Moderate
Structural Motif Cyclopenta[a]phenanthrene Cyclopenta[a]phenanthrenone Cyclopenta[a]phenanthrene-diol

Table 1 : Comparative analysis of Compound X and analogues.

Research Findings and Implications

  • Bioactivity Potential: The hexadecyl carbonate group in Compound X may enhance binding to lipid-rich targets, such as steroid receptors or membrane-bound enzymes, compared to polar derivatives like NANPDB4048 .
  • Synthetic Challenges : The branched 6-methylheptan-2-yl substituent complicates synthesis, requiring advanced regioselective methods, as seen in analogous cyclopenta[a]phenanthrene syntheses .
  • Dereplication : Molecular networking () using MS/MS data would distinguish Compound X from similar metabolites via its unique hexadecyl carbonate fragmentation pattern (e.g., m/z peaks corresponding to C16H33O3⁻) .

Biological Activity

The compound 9A,11A-Dimethyl-1-(6-methylheptan-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9BH,10H,11H-cyclopenta[A]phenanthren-7-YL hexadecyl carbonate is a complex organic molecule that belongs to the class of cyclopenta[a]phenanthrene derivatives. This article aims to explore its biological activity through various studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C31H50O3
  • Molecular Weight : 474.73 g/mol
  • IUPAC Name : 9a,11a-dimethyl-1-(6-methylheptan-2-yl)-1H,2H,3H-cyclopenta[a]phenanthren-7-yl hexadecyl carbonate

The compound features a cyclopenta[a]phenanthrene core structure with additional alkyl and carbonate functional groups that may influence its biological properties.

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential effects:

Antioxidant Activity

Studies have indicated that compounds with similar structures exhibit significant antioxidant properties. For instance:

  • Case Study : A related compound demonstrated an ability to inhibit lipid peroxidation significantly. In vitro assays showed a reduction in oxidative stress markers at concentrations as low as 100 µM .

Anti-inflammatory Effects

The cyclopenta[a]phenanthrene derivatives are often studied for their anti-inflammatory properties:

  • Research Findings : Inflammatory pathways involving cytokines were modulated by similar compounds in laboratory settings. Inhibition of pro-inflammatory cytokines (like TNF-alpha and IL-6) was observed when tested on cell lines exposed to inflammatory stimuli .

Anticancer Potential

Preliminary studies suggest that this class of compounds may possess anticancer properties:

  • Case Study : A derivative was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism involved the modulation of cell cycle regulators and apoptosis-related proteins .

The precise mechanism by which 9A,11A-Dimethyl-1-(6-methylheptan-2-YL)-1H,2H,3H-cyclopenta[A]phenanthrenes exert their biological effects is still under investigation. However, the following pathways have been proposed:

  • Reactive Oxygen Species (ROS) Scavenging : The antioxidant activity may be attributed to the ability of the compound to scavenge free radicals.
  • Cytokine Modulation : The anti-inflammatory effects might result from direct interaction with signaling pathways that regulate cytokine production.
  • Cell Cycle Arrest : The anticancer activity could be linked to the ability of the compound to interfere with cell cycle progression.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityConcentration TestedReference
Compound AAntioxidant100 µM
Compound BAnti-inflammatoryVaries
Compound CAnticancerVaries

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.